
2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide
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Overview
Description
2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide is a synthetic organic compound that features a chloroacetamide group attached to a phenyl ring, which is further substituted with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroacetamide and 2-imidazol-1-yl-phenylamine.
Reaction: The primary reaction involves the nucleophilic substitution of the chloro group by the amine group of 2-imidazol-1-yl-phenylamine.
Conditions: This reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) with a base like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), thiourea, or sodium methoxide (NaOMe) in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific enzymes or receptors it interacts with.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-pyridyl)-acetamide: Similar structure but with a pyridine ring instead of an imidazole ring.
2-Chloro-N-(2-thiazolyl)-acetamide: Contains a thiazole ring instead of an imidazole ring.
2-Chloro-N-(2-benzimidazolyl)-acetamide: Features a benzimidazole ring.
Uniqueness
2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide is unique due to the presence of the imidazole ring, which can confer specific electronic and steric properties, potentially leading to unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-(2-imidazol-1-ylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-7-11(16)14-9-3-1-2-4-10(9)15-6-5-13-8-15/h1-6,8H,7H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOFZDDLISJAMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)N2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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